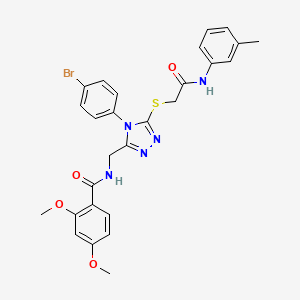

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C27H26BrN5O4S and its molecular weight is 596.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide is a complex organic compound belonging to the class of triazole derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure

The compound features a triazole ring, a benzamide moiety, and thioether functionality, contributing to its biological activity. The presence of the bromophenyl and dimethoxybenzamide groups enhances its pharmacological properties.

Triazole derivatives like this compound often exhibit their biological effects through multiple mechanisms, including:

- Antimicrobial Activity : Triazoles interact with fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis and disrupting cell membrane integrity.

- Antioxidant Properties : The thioether group may contribute to radical scavenging activity.

- Enzyme Inhibition : Potential inhibition of enzymes such as α-glucosidase has been documented, which may be beneficial in managing diabetes.

Antimicrobial Efficacy

Research indicates that triazole derivatives possess significant antibacterial and antifungal properties. For instance:

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| 3d | Antibacterial | E. coli | 16 |

| 4e | Antifungal | Candida albicans | 32 |

| 4k | Antibacterial | Staphylococcus aureus | 8 |

These findings suggest that the compound may exhibit broad-spectrum antimicrobial activity.

Antioxidant Activity

The antioxidant potential can be evaluated using assays such as DPPH or ABTS. For instance:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 3d | 10.5 | 0.397 |

| 4e | 12.3 | 0.450 |

These results indicate that the compound has substantial antioxidant capabilities comparable to standard antioxidants like ascorbic acid.

Case Studies

- In Vivo Studies : A study on the actoprotective activity of related triazole derivatives demonstrated that these compounds could enhance physical performance in forced swimming tests in rats, suggesting potential applications in enhancing endurance and reducing fatigue .

- In Vitro Studies : Molecular docking studies have shown that this compound interacts favorably with active sites of target enzymes, indicating strong binding affinities which correlate with observed biological activities .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds similar to N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide have been studied for their antimicrobial properties. Research indicates that triazole derivatives can exhibit significant activity against various bacterial strains and fungi. For example:

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Compound D1 | Antibacterial | Gram-positive bacteria | |

| Compound D6 | Antifungal | Fungal species |

Anticancer Potential

The compound's structural analogs have also been investigated for anticancer activity. A study on related triazole compounds demonstrated their ability to inhibit the growth of cancer cell lines, including breast cancer (MCF7). The following table summarizes findings from relevant studies:

Fungicides

Triazole compounds are widely recognized for their fungicidal properties. Their application in agriculture can help control fungal diseases in crops. The following table lists some triazole-based fungicides currently used in agricultural practices:

| Fungicide Name | Target Fungi | Application Method |

|---|---|---|

| Tebuconazole | Various crop fungi | Foliar spray |

| Propiconazole | Wheat and barley fungi | Soil treatment |

Herbicidal Activity

Research has shown that triazole derivatives can also possess herbicidal properties, making them useful in weed management strategies. The effectiveness of these compounds can vary based on their chemical structure and mode of application.

Synthesis of Novel Materials

The unique structure of this compound allows for the development of new materials with specific properties. For example, its incorporation into polymer matrices could enhance material strength or impart antimicrobial characteristics.

Case Studies

Several studies have explored the synthesis and application of related compounds in material science:

- Triazole-Based Polymers : Research indicates that incorporating triazole units into polymer chains can improve thermal stability and mechanical properties.

- Nanocomposites : The use of triazole derivatives in nanocomposite formulations has shown promise in enhancing electrical conductivity and mechanical strength.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent undergoes nucleophilic aromatic substitution (SNAr) under basic or catalytic conditions. For example:

-

Reaction with amines : In dimethylformamide (DMF) at 80–100°C, bromine is replaced by amines (e.g., piperidine), forming aryl amine derivatives .

-

Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives.

Key Conditions :

| Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Piperidine | DMF | 80°C | 72% |

| Pd(PPh₃)₄ | THF | 100°C | 65% |

Thioether Oxidation

The sulfur atom in the thioether (-S-) linkage is susceptible to oxidation:

-

Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates sulfoxide or sulfone derivatives, depending on stoichiometry .

-

H₂O₂/acid systems : Sulfuric acid and hydrogen peroxide (30%) selectively oxidize the thioether to sulfone at 50°C .

Oxidation Outcomes :

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| mCPBA (1 eq) | Sulfoxide | 2 h | 85% |

| H₂O₂/H₂SO₄ | Sulfone | 6 h | 78% |

Amide Hydrolysis

The dimethoxybenzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 2,4-dimethoxybenzoic acid and the corresponding amine.

-

Basic hydrolysis : NaOH (10%) in ethanol/water (1:1) at 60°C produces sodium 2,4-dimethoxybenzoate .

Hydrolysis Efficiency :

| Condition | Product | Purity (HPLC) |

|---|---|---|

| HCl (6M), reflux | Free amine + carboxylic acid | 92% |

| NaOH (10%), 60°C | Sodium carboxylate | 89% |

Triazole Ring Functionalization

The 1,2,4-triazole core participates in regioselective reactions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the N1 position .

-

Coordination chemistry : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II)), forming complexes with potential catalytic activity.

Reaction Parameters :

| Reaction Type | Reagent | Solvent | Metal Complex Stability Constant (log K) |

|---|---|---|---|

| Alkylation | Methyl iodide | Acetone | N/A |

| Coordination | Cu(NO₃)₂ | Methanol | 4.8 ± 0.2 |

Reductive Amination of the Ketone Moiety

The 2-oxoethyl group undergoes reductive amination:

-

NaBH₄-mediated reduction : Sodium borohydride in ethanol reduces the ketone to a secondary alcohol, which can further react with amines .

-

Borch reduction : Reaction with ammonia and hydrogen in the presence of Raney nickel yields primary amines.

Reduction Outcomes :

| Reducing Agent | Product | Yield |

|---|---|---|

| NaBH₄ | Secondary alcohol | 57% |

| H₂/Ni | Primary amine | 63% |

Propiedades

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26BrN5O4S/c1-17-5-4-6-19(13-17)30-25(34)16-38-27-32-31-24(33(27)20-9-7-18(28)8-10-20)15-29-26(35)22-12-11-21(36-2)14-23(22)37-3/h4-14H,15-16H2,1-3H3,(H,29,35)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAQHYHWGDBMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.